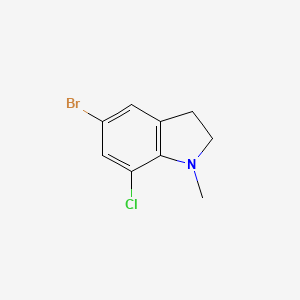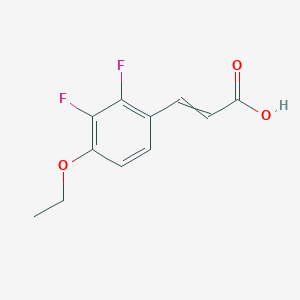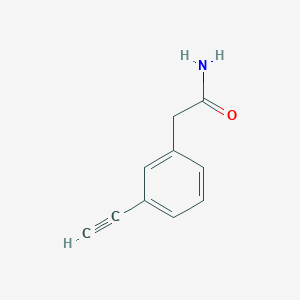
2-(3-Ethynylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethynylphenyl)acetamide is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is a white crystalline solid that is soluble in organic solvents such as alcohols, ethers, and esters, but is poorly soluble in water . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Ethynylphenyl)acetamide typically involves the following steps :
Reaction of Benzyl Bromide with Phenylacetylene: Benzyl bromide reacts with phenylacetylene to form 3-ethynylphenylacetylene.
Acetylation: The 3-ethynylphenylacetylene is then acetylated using acetyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-Ethynylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
2-(3-Ethynylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Ethynylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Uniqueness
2-(3-Ethynylphenyl)acetamide is unique due to its ethynyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
2-(3-ethynylphenyl)acetamide |
InChI |
InChI=1S/C10H9NO/c1-2-8-4-3-5-9(6-8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) |
InChIキー |
HWDZSEPIUWDTET-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC(=C1)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


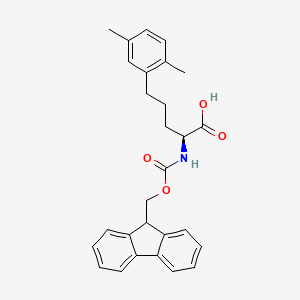
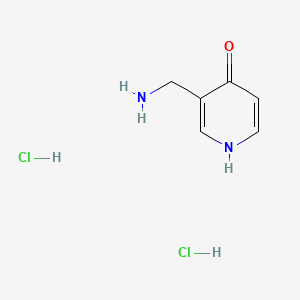
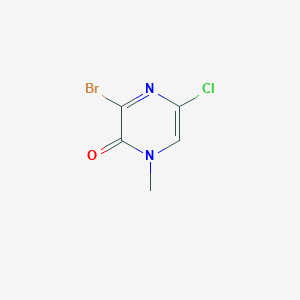
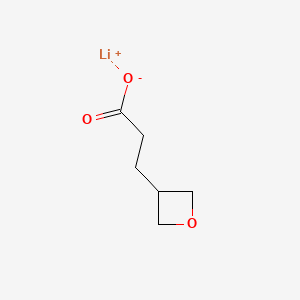

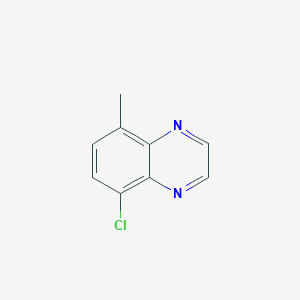
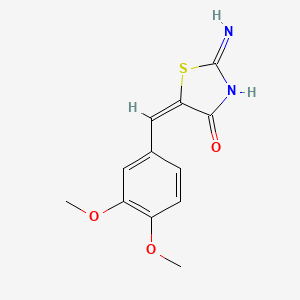
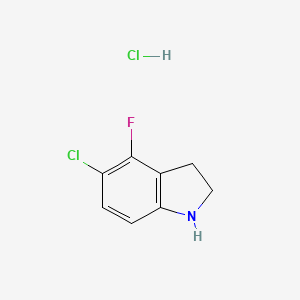
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
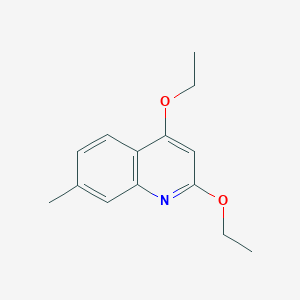
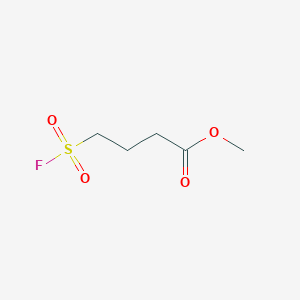
![5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B13658036.png)
